molecular formula C12H13NO B11786788 2-(Benzofuran-7-yl)pyrrolidine

2-(Benzofuran-7-yl)pyrrolidine

Cat. No.: B11786788
M. Wt: 187.24 g/mol
InChI Key: NSBZOLKYDFAMDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzofuran-7-yl)pyrrolidine is a chemical scaffold of interest in medicinal chemistry and drug discovery research. Compounds featuring a benzofuran ring linked to a pyrrolidine moiety are recognized as valuable precursors and core structures in the synthesis of biologically active molecules. Benzofuran derivatives are extensively investigated for their diverse pharmacological activities. Research highlights their significant potential in developing anti-cancer agents. For instance, benzofuran-7-carboxamide derivatives have been rationally designed and synthesized as novel PARP1/c-Met dual inhibitors , demonstrating potent activity against breast cancer cells with acquired resistance to existing therapies . Beyond oncology, scientific literature reports that benzofuran compounds exhibit a broad spectrum of other bioactivities, including antibacterial, anti-oxidative, and anti-viral properties . The benzofuran core is a privileged structure in numerous natural products and approved medications, underlining its fundamental importance in ligand-receptor interactions . This product is intended for research purposes as a building block or intermediate in the exploration and development of new therapeutic candidates. Researchers can utilize this compound to synthesize novel analogs or to study structure-activity relationships (SAR) within this pharmacologically relevant chemical class. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

2-(1-benzofuran-7-yl)pyrrolidine

InChI

InChI=1S/C12H13NO/c1-3-9-6-8-14-12(9)10(4-1)11-5-2-7-13-11/h1,3-4,6,8,11,13H,2,5,7H2

InChI Key

NSBZOLKYDFAMDA-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC=CC3=C2OC=C3

Origin of Product

United States

Biological Activities and Preclinical Pharmacological Profiles of 2 Benzofuran 7 Yl Pyrrolidine Analogues

Anticancer / Antitumor Activities

Benzofuran (B130515) derivatives are recognized for their potential as anticancer agents, with their mechanism of action often involving the inhibition of cellular proliferation and the induction of apoptosis. nih.govresearchgate.net The hybridization of benzofuran with other heterocyclic moieties, such as pyrrolidine (B122466), has been a strategy to enhance these cytotoxic effects against various cancer cell lines. mdpi.comtandfonline.com

Antiproliferative Effects on Cancer Cell Lines

The antiproliferative activity of benzofuran-pyrrolidine analogues and related derivatives has been evaluated against a panel of human cancer cell lines. These studies have demonstrated that the cytotoxic effects are often dose-dependent and vary across different cell lines.

For instance, a novel series of benzofuran-based pyrrolidine hydroxamate derivatives displayed potent inhibitory activity against matrix metalloproteinase-2 (MMP-2) and MMP-9, enzymes often implicated in tumor invasion and metastasis. tandfonline.com Specifically, compounds 20a , 20b , 20c , and 20d showed significant inhibition of MMP-2 and MMP-9. tandfonline.com

Similarly, a series of (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one, a chalcone (B49325) derivative of benzofuran, exhibited significant cytotoxic effects against human lung (A549, H1299) and colon (HCT116, HT29) cancer cell lines. ejmo.orgaccscience.com The IC50 values indicated a higher potency in colon cancer cells. ejmo.orgaccscience.com

Furthermore, certain benzofuran-substituted chalcone derivatives, such as Compound 2 and Compound 4, have shown high cytotoxic activity against human breast (MCF-7, MDA-MB-231) and lung (A549, H1299) cancer cell lines. researchgate.net The IC50 values for these compounds were in the low micromolar range, indicating potent antiproliferative effects. researchgate.net

Another study on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate revealed that the introduction of bromine into the structure enhanced the cytotoxic potential. mdpi.com Compound 8 demonstrated significant activity against HepG2 and A549 cells, with IC50 values of 3.8 ± 0.5 μM and 3.5 ± 0.6 μM, respectively. mdpi.com

Table 1: Antiproliferative Activity of 2-(Benzofuran-7-yl)pyrrolidine Analogues and Related Derivatives

Compound Cancer Cell Line IC50 (µM)
20a MMP-2 0.102
20a MMP-9 0.162
20b MMP-2 0.182
20b MMP-9 0.242
20c MMP-2 0.345
20c MMP-9 0.388
20d MMP-2 0.414
20d MMP-9 0.524
(2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one A549 2.85
(2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one H1299 1.46
(2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one HCT116 0.59
(2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one HT29 0.35
Compound 2 MCF-7 9.37
Compound 4 MCF-7 2.71
Compound 2 MDA-MB-231 5.36
Compound 4 MDA-MB-231 2.12
Compound 2 A549 3.23
Compound 4 A549 2.21
Compound 2 H1299 6.07
Compound 4 H1299 2.92
Compound 7 A549 6.3 ± 2.5
Compound 7 HepG2 11 ± 3.2
Compound 8 HepG2 3.8 ± 0.5
Compound 8 A549 3.5 ± 0.6
Compound 8 SW620 10.8 ± 0.9

Mechanisms of Growth Inhibition (e.g., Apoptosis Induction)

The anticancer activity of benzofuran-pyrrolidine analogues is often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. researchgate.netdepauw.edu This process is characterized by distinct morphological and biochemical changes, including chromatin condensation, nuclear fragmentation, and the activation of caspases.

Studies have shown that certain benzofuran derivatives can induce apoptosis through various pathways. For example, some curcumin (B1669340) analogues containing a benzofuran moiety have been reported to induce apoptosis via caspase activation, downregulation of Bcl-2, and induction of reactive oxygen species (ROS). ejmo.org

In a study investigating benzofuran-substituted chalcone derivatives, Compounds 2 and 4 were found to induce apoptosis in human breast and lung cancer cells through the extrinsic pathway. researchgate.net This was evidenced by the observation of pycnotic nuclei and chromatin condensation in treated cells. accscience.comresearchgate.net Furthermore, these compounds were shown to inhibit the migration of cancer cells, suggesting an antimetastatic potential. researchgate.net

Fluorescence imaging with Hoechst 33342 and Propidium Iodide double staining has been used to visualize the apoptotic effects. researchgate.net In treated cells, a decrease in cell density and the appearance of late apoptotic/secondary necrotic cells were observed. researchgate.net

Antimicrobial Activities

Benzofuran derivatives have been extensively studied for their antimicrobial properties, demonstrating efficacy against a range of bacterial and fungal pathogens. rsc.orgnih.gov The incorporation of a pyrrolidine ring can further modulate this activity.

Antibacterial Efficacy

Analogues of this compound have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. rsc.orgnih.gov For instance, a series of benzofuran-based pyrazoline-thiazoles and fluorinated pyrazole-thiazole derivatives were tested against various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, and Escherichia coli. rsc.org

In another study, some 2-salicylidene benzofuran derivatives exhibited potent antibacterial activity, with MIC values ranging from 0.06 to 0.12 mM against three Gram-positive bacterial strains. rsc.org Additionally, certain benzofuran derivatives linked to quinazolines have demonstrated broad-spectrum antibacterial activity. rsc.org

Table 2: Antibacterial Activity of Selected Benzofuran Derivatives

Compound/Derivative Bacterial Strain Activity/MIC
Benzofuran-based pyrazoline-thiazoles Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Escherichia coli Active
2-salicyloylbenzofuran derivatives Gram-positive bacteria 0.06–0.12 mM
Benzofuran-quinazoline hybrids Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Staphylococcus aureus, Bacillus subtilis, Listeria monocytogenes Active

Antifungal Properties

In addition to their antibacterial effects, benzofuran-pyrrolidine analogues have also been investigated for their antifungal properties. nih.govresearchgate.net These compounds have shown activity against various fungal pathogens, including Candida albicans. rsc.orgresearchgate.net

For example, a series of benzofuran hydrazones demonstrated considerable activity against Candida albicans. researchgate.net Similarly, benzofuran derivatives linked to a thiazolo benzimidazole (B57391) nucleus have been evaluated for their in vitro antifungal activity. nih.gov The development of new antifungal agents is crucial due to the rise of fungal infections and the emergence of drug-resistant strains. rsc.org

Neurological and Central Nervous System (CNS) Activities

Derivatives of this compound have shown potential for modulating the central nervous system. A series of racemic benzofurans with an N-methyl-2-pyrrolidinyl substituent at either the C(2) or C(3) position have been synthesized and evaluated for their affinity at nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically the α4β2 and α3β4 subtypes. unimi.it

Hydroxylation of the benzene (B151609) ring at specific positions was found to result in high affinity for the α4β2 nAChR and selectivity over the α3β4 subtype. unimi.it For example, 7-hydroxy-N-methyl-2-pyrrolidinyl-1,4-benzodioxane (2 ) and its amino analogues (3 and 4 ), along with 2-(N-methyl-2-pyrrolidinyl)-6-hydroxybenzofuran (12 ), were identified as α4β2 nAChR partial agonists. unimi.it

Furthermore, research has shown that the substitution pattern on the benzene ring can influence the selectivity for different stoichiometries of the α4β2 nAChR. unimi.it This highlights the potential for developing subtype-selective nAChR ligands for the treatment of various CNS disorders. unimi.itthegoodscentscompany.com

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Analogues of 2-(benzofuran-yl)pyrrolidine have been extensively studied as ligands for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is implicated in nicotine (B1678760) addiction, cognition, and a range of CNS disorders. tandfonline.com

α4β2 nAChR Partial Agonism and Selectivity

Research has shown that introducing a hydroxyl group to the benzofuran ring of these pyrrolidine-containing compounds can result in high binding affinity for the α4β2 nAChR and significant selectivity over the α3β4 subtype. nih.govnih.gov The α3β4 subtype is predominant in the ganglia, and selectivity is crucial for minimizing peripheral side effects. nih.gov

A series of racemic benzofurans with an N-methyl-2-pyrrolidinyl group at the C(2) or C(3) position were synthesized and evaluated for their binding affinity at heterologously expressed human α4β2 and rat α3β4 nAChR subtypes. nih.gov Compounds such as a 2-(N-methyl-2-pyrrolidinyl)-6-hydroxybenzofuran analogue (17b) displayed a high affinity for the α4β2 receptor with a Ki of 0.172 μM and a 263-fold selectivity over the α3β4 subtype. nih.gov In contrast, the unsubstituted analogue, 2-(N-methyl-2-pyrrolidinyl)benzofuran (17a), showed lower affinity and selectivity. nih.gov

Functional studies on human α4β2 nAChRs expressed in Xenopus laevis oocytes have characterized many of these ligands as partial agonists. nih.gov Partial agonists are of significant therapeutic interest as they can provide sufficient receptor stimulation to achieve therapeutic effects while reducing the risk of overstimulation and desensitization associated with full agonists. nih.gov For instance, certain phenylpyrrolidine derivatives act as partial agonists at the human α4β2 receptor subtype. nih.gov Similarly, some 2-(2-pyrrolidinyl)-substituted 1,4-benzodioxane (B1196944) analogues, which are structurally related to the benzofuran series, exhibit potent α4β2 partial agonism with high selectivity over the α3β4 subtype. google.com

Binding Affinity and Selectivity of Benzofuran Pyrrolidine Analogues at nAChRs
Compoundα4β2 Ki (μM)α3β4 Ki (μM)Selectivity Ratio (α3β4/α4β2)
2-(N-methyl-2-pyrrolidinyl)benzofuran (17a)0.71819.4327
2-(N-methyl-2-pyrrolidinyl)-6-hydroxybenzofuran (17b)0.17245.31263
Stoichiometry Selectivity within α4β2 nAChR Isoforms

The α4β2 nAChR can assemble into two different stoichiometric isoforms: a high-sensitivity (HS) isoform, (α4)₂(β2)₃, and a low-sensitivity (LS) isoform, (α4)₃(β2)₂. tandfonline.comnih.gov These isoforms have distinct pharmacological and functional properties. nih.gov The substitution pattern on the benzene ring of the benzofuran scaffold has been found to influence not only partial agonist activity and subtype selectivity but also selectivity between these two α4β2 stoichiometries. tandfonline.comnih.gov

For example, the compound 2-(N-methyl-2-pyrrolidinyl)-6-hydroxybenzofuran (12) was specifically selected for functional characterization at both α4β2 stoichiometries. nih.govnih.gov This highlights that even marginal structural changes can lead to different activity profiles at the two α4β2 nAChR isoforms, providing a valuable area for developing ligands with highly specific functional outcomes. nih.gov A structurally similar compound, the 7-hydroxybenzodioxane derivative (2), was found to selectively activate the (α4)₂(β2)₃ nAChR isoform. tandfonline.comnih.gov

Kappa-Opioid Receptor (KOR) Antagonism

The kappa-opioid receptor (KOR) system is involved in mood, stress, and addiction, making KOR antagonists a target for treating depression and other psychiatric disorders. google.com While the pyrrolidine scaffold is present in some KOR antagonists, such as Aticaprant, these compounds typically feature a benzamide (B126) or other aromatic systems rather than a benzofuran ring.

Notably, research into benzofuran-pyrrolidine structures has more prominently identified KOR agonists. The compound CI-977 (enadoline), a benzofuran derivative, is a potent and selective KOR agonist. It binds with high affinity to kappa-sites (Ki = 0.11 nM) but has a low affinity for mu- and delta-sites. A comprehensive review of the scientific literature does not yield significant data on this compound analogues acting as KOR antagonists. The primary reported activity for this structural class at the KOR is agonism.

Dopamine D2/D3 Receptor Binding

Dopamine D2 and D3 receptors are key targets for antipsychotic medications and treatments for Parkinson's disease. Several 2-(benzofuran-yl)pyrrolidine analogues have been evaluated for their binding affinity at these receptors, often as part of larger bitopic or hybrid ligands.

In a study developing bitopic ligands based on the D2/D3 antagonist eticlopride, the incorporation of a 2-benzofuran carboxamide as a secondary pharmacophore was investigated. An N-nor-analogue (47) that featured a benzofuran-2-carboxamide (B1298429) group demonstrated high binding affinity for both D2 (Ki = 2.29 nM) and D3 (Ki = 0.493 nM) receptors. The corresponding N-ethyl analogue (49), which more closely resembles the parent compound eticlopride, was also well-tolerated, showing high affinity at both D2 and D3 receptors with Ki values below 2 nM. All tested lead molecules in this series were found to be functional D2/D3 antagonists.

Binding Affinities of Benzofuran-Containing Pyrrolidine Analogues at Dopamine Receptors
CompoundD2R Ki (nM)D3R Ki (nM)
N-nor-analogue with indole-2-carboxamide (46)2.540.797
N-nor-analogue with benzofuran-2-carboxamide (47)2.290.493
N-ethyl analogue with indole-2-carboxamide (48)<2<2
N-ethyl analogue with benzofuran-2-carboxamide (49)<2<2

Histamine (B1213489) H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making H3 antagonists potential treatments for cognitive and neurological disorders. A series of 2-aminoethylbenzofuran derivatives incorporating a pyrrolidine ring have been identified as potent and selective H3 receptor antagonists.

One prominent example is ABT-239 [4-(2-{2-[(2R)-2-methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]. This compound binds to recombinant human and rat H3 receptors with high affinity, exhibiting pKi values of 9.4 and 8.9, respectively. In vitro studies demonstrated that H3 receptor antagonists based on this 2-aminoethylbenzofuran skeleton are potent, with Ki values at human and rat H3 receptors in the range of 0.1–5.8 nM. Furthermore, ABT-239 acts as a potent inverse agonist at both rat and human H3 receptors. Structure-activity relationship (SAR) studies have been conducted on substituted (R)-2-methyl-1-[2-(5-phenyl-benzofuran-2-yl)-ethyl]-pyrrolidines, confirming the importance of this scaffold for H3 receptor antagonism.

Binding Affinities of Benzofuran Pyrrolidine Analogues at H3 Receptors
CompoundReceptorKi (nM)pKi
ABT-239Human H30.49.4
ABT-239Rat H31.268.9
General ClassHuman/Rat H30.1 - 5.8N/A

Acetylcholinesterase (AChE) Inhibition

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. Various benzofuran-based compounds have been reported as potent AChE inhibitors.

Studies have explored derivatives that combine a benzofuran backbone, designed to interact with the peripheral anionic site (PAS) of AChE, with other moieties that bind to the catalytic active site (CAS). In one study, a series of 2-arylbenzofurans were synthesized, and their AChE inhibitory activity was evaluated. The compound 1-(4-(benzofuran-2-yl)benzyl)piperidine (5c), a close structural relative of the pyrrolidine analogues, showed the highest activity with 74% inhibition at the tested concentration.

Another study on benzofuran-derived Donepezil equivalents identified a compound (C7) as the most effective AChE inhibitor, with an IC₅₀ of 0.39 μg/mL. Furthermore, research into 2-aryl-6-carboxamide benzoxazole (B165842) derivatives, which are structurally similar, showed that a compound containing a pyrrolidine group exhibited a Ki value of 36.62 nM for butyrylcholinesterase (BChE), an enzyme also implicated in Alzheimer's disease progression. These findings suggest that the 2-arylbenzofuran scaffold, particularly when combined with a cyclic amine like pyrrolidine, is a promising template for designing effective cholinesterase inhibitors.

Enzyme Inhibitory Activities

Analogues of this compound have been investigated for their ability to inhibit a range of enzymes that are critical to pathological processes, particularly in oncology. The following sections delineate the specific inhibitory activities of these compounds against various enzymatic targets.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the repair of single-strand DNA breaks. Its inhibition is a validated strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways like those involving BRCA1/2. Research into a benzofuran-pyrazole compound, referred to as BZP, has demonstrated its potential as a PARP-1 inhibitor. nih.gov A study highlighted that nano-sized particles of this benzofuran-pyrazole hybrid (BZP-NPs) showed an improved inhibitory effect on the PARP-1 enzyme when compared to the parent BZP compound. nih.gov Another study on benzofuran carboxamide derivatives identified a compound with potent PARP-1 inhibition, showing an IC50 value of 1.29 nM. nirmauni.ac.in

Table 1: PARP-1 Inhibitory Activity of Benzofuran Analogues

Compound Target Enzyme Activity (IC50) Notes
Benzofuran-pyrazole hybrid (BZP-NPs) PARP-1 - Showed more favorable impact as a PARP-1 inhibitor than the parent compound. nih.gov

Phosphatidylinositol-3-kinases (PI3K) Inhibition

The Phosphatidylinositol-3-kinase (PI3K) signaling pathway is frequently overactive in human cancers, making it a prime target for therapeutic intervention. A series of novel benzofuran hybrids has been designed and synthesized to target this pathway. One particular derivative, designated as Compound 8, demonstrated potent dual inhibitory action against both PI3K and VEGFR2. nih.gov This compound exhibited very strong inhibitory activity against the PI3Kα isoform, proving to be more potent than the established PI3K inhibitor LY294002. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. The aforementioned benzofuranyl thiosemicarbazone, Compound 8, also displayed significant inhibitory activity against VEGFR2. nih.gov While its potency was slightly less than the reference drug sorafenib, its dual-action profile against both PI3K and VEGFR2 marks it as a compound of significant interest for the development of multi-targeted cancer therapies. nih.gov

Table 2: Dual PI3K/VEGFR2 Inhibitory Activity of Benzofuran Analogue Compound 8

Target Enzyme Compound 8 IC50 (nM) Reference Drug Reference Drug IC50 (nM)
PI3Kα 2.21 LY294002 6.18
VEGFR2 68 Sorafenib 31.2

Data sourced from scientific reports on new benzofuran hybrids. nih.gov

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, a process integral to tumor invasion and metastasis. medchemexpress.com A novel series of benzofuroxan-based pyrrolidine hydroxamate derivatives has been developed as potent MMP inhibitors. tandfonline.comnih.gov These compounds, particularly compound 20a , showed significant inhibitory activity against both MMP-2 and MMP-9. tandfonline.com The design strategy for these molecules also incorporated a nitric oxide-releasing benzofuroxan (B160326) scaffold, aiming for a multifunctional therapeutic agent. nih.gov

Table 3: MMP Inhibitory Activities of Benzofuroxan-Pyrrolidine Derivatives

Compound MMP-2 IC50 (µM) MMP-9 IC50 (µM)
20a 0.102 0.162
20b 0.182 0.242
20c 0.345 0.388
20d 0.414 0.524

Data sourced from a study on benzofuran-based pyrrolidine hydroxamate derivatives. tandfonline.com

Aurora B Kinase Inhibition

Aurora B kinase is a key regulator of mitosis, and its inhibition can lead to mitotic catastrophe and cell death in cancer cells. mdpi.com While numerous inhibitors of Aurora B kinase exist, such as Barasertib (AZD1152), research specifically identifying this compound analogues as potent inhibitors is limited in the reviewed literature. mdpi.commedchemexpress.com However, one study noted a benzofuran derivative, referred to as S6, that binds to and inhibits Aurora B kinase activity in vitro with high selectivity. researchgate.net This finding suggests that the benzofuran scaffold has potential for the development of Aurora B inhibitors.

Ubiquitin-specific Protease 7 (USP7) Inhibition

Ubiquitin-specific Protease 7 (USP7) plays a crucial role in regulating the stability of numerous proteins involved in cancer progression, including the p53 tumor suppressor pathway. researchgate.netscispace.com Inhibition of USP7 is an emerging and attractive strategy for cancer therapy. nih.gov Research has identified benzofuran derivatives with pyrrolidine-2,4-diol moieties that exhibit potent inhibitory activity against USP7, with IC50 values ranging from 0.13 to 2.0 µM. researchgate.net One compound, in particular, showed the most potent activity with an IC50 of 0.13 µM. researchgate.net

Table 4: USP7 Inhibitory Activity of Benzofuran Analogues

Compound Class Activity Range (IC50) Most Potent Compound (IC50)
Benzofuran derivatives with pyrrolidine-2,4-diol moieties 0.13–2.0 µM 0.13 µM

Data sourced from a review on recent advances in USP7 inhibitors. researchgate.net

Antioxidant Potential

The antioxidant properties of benzofuran derivatives have been a subject of significant research interest. ekb.egresearchgate.net Studies have shown that the benzofuran nucleus, a key component of the compounds , is a structural motif found in many natural and synthetic molecules with notable biological activities, including antioxidant effects. ekb.egresearchgate.net

Research into various benzofuran derivatives has highlighted their capacity to counteract oxidative stress. For instance, a study on novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives demonstrated that certain compounds within the series exhibit considerable neuroprotective and antioxidant activities. nih.gov Specifically, one derivative, compound 1j , was found to moderately inhibit lipid peroxidation and scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals. nih.gov This suggests that the benzofuran moiety can contribute to a molecule's ability to mitigate oxidative damage.

Another study investigating new azo-benzofuran derivatives also reported mild antioxidant activity when compared to the standard, ascorbic acid. ekb.eg The antioxidant capacity was evaluated by their ability to scavenge DPPH free radicals. The findings indicated that the synthesized benzofurans displayed moderate antioxidant effects. ekb.eg

While direct studies on the antioxidant potential of this compound itself are not extensively detailed in the provided context, the known antioxidant properties of the broader benzofuran class of compounds provide a strong rationale for their potential in this area. ekb.egresearchgate.netnih.gov The combination of the benzofuran ring with a pyrrolidine moiety presents an interesting avenue for the development of novel antioxidants.

Table 1: Antioxidant Activity of Selected Benzofuran Derivatives
CompoundAssayActivitySource
1j LPO Inhibition62% inhibition at 100 μM nih.gov
1j DPPH Radical Scavenging23.5% inhibition at 100 μM nih.gov
Azo-benzofuran derivatives DPPH Radical ScavengingMild to moderate activity ekb.eg

Antiseizure and Antinociceptive Properties

The pyrrolidine-2,5-dione ring, a close structural relative of the pyrrolidine moiety, is a well-established pharmacophore in the development of central nervous system active compounds, particularly for its anticonvulsant activity. mdpi.com This has prompted investigations into related structures, including those combining a pyrrolidine core with other heterocyclic systems.

A study focused on 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, which share a similar bicyclic aromatic system with benzofuran, identified a lead compound, 33 , with promising antiseizure and analgesic effects. nih.gov This compound demonstrated significant protection in the maximal electroshock (MES) and 6 Hz seizure models. nih.gov Furthermore, it exhibited notable analgesic activity in the formalin test and was effective in a model of oxaliplatin-induced neuropathic pain. nih.gov The proposed mechanism of action for its antiseizure effects involves interaction with neuronal voltage-sensitive sodium channels. nih.gov

Similarly, research on derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione has yielded compounds with significant anticonvulsant and antinociceptive properties. mdpi.com One compound, 4 , showed a broad spectrum of anticonvulsant activity in both the MES and 6 Hz tests. mdpi.com In vitro studies suggested that its mechanism may involve a balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com

Another investigation into 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides identified compound 14 as having robust anticonvulsant activity across multiple models, including a model of drug-resistant epilepsy. mdpi.com This compound also demonstrated significant efficacy against various types of pain, including tonic, neurogenic, and neuropathic pain. mdpi.com Its mechanism is thought to be complex, potentially involving the inhibition of sodium and calcium channels, as well as TRPV1 receptor antagonism. mdpi.com

These findings collectively suggest that the combination of a pyrrolidine-based core with an aromatic or heteroaromatic moiety, such as benzofuran, holds significant potential for the development of novel agents with both antiseizure and antinociceptive activities.

Table 2: Antiseizure and Antinociceptive Activity of Selected Pyrrolidine Derivatives
CompoundSeizure ModelED₅₀ (mg/kg)Pain ModelActivitySource
33 MES27.4Formalin TestSignificant analgesic effect nih.gov
33 6 Hz (32 mA)30.8Oxaliplatin-induced neuropathic painAlleviated allodynia nih.gov
4 MES62.14Hot Plate & Writhing TestsAntinociceptive activity observed mdpi.com
4 6 Hz75.59-- mdpi.com
14 MES49.6Formalin-induced tonic painHigh efficacy mdpi.com
14 scPTZ67.4Capsaicin-induced neurogenic painHigh efficacy mdpi.com
14 6 Hz (32 mA)31.3Oxaliplatin-induced neuropathic painHigh efficacy mdpi.com

Antidiabetic Activity (Based on Pyrrolidine Frameworks)

The pyrrolidine scaffold is a crucial pharmacophore in medicinal chemistry, and its derivatives have garnered significant attention for the development of novel antidiabetic agents. researchgate.nettandfonline.comnih.govbohrium.comresearchgate.net The structural versatility of the pyrrolidine ring allows for extensive modifications, leading to compounds with potent and selective biological activities. tandfonline.comnih.govbohrium.comresearchgate.net

A primary target for many pyrrolidine-based antidiabetic drugs is the enzyme dipeptidyl peptidase-4 (DPP-4). researchgate.nettandfonline.com By inhibiting DPP-4, these compounds prevent the breakdown of incretin (B1656795) hormones, which in turn enhances insulin (B600854) secretion and improves glycemic control. tandfonline.com Several studies have focused on designing and synthesizing novel pyrrolidine derivatives as DPP-4 inhibitors. researchgate.netsemanticscholar.org

For example, a series of novel pyrrolidine sulphonamide derivatives were synthesized and evaluated for their in vitro antidiabetic effects. nih.gov One compound, 23d , which featured a 4-trifluorophenyl substitution, exhibited the most potent inhibition of the DPP-4 enzyme in the series. nih.gov Another study on 1,2,4-oxadiazol-3-yl pyrrolidine-1-sulfonamide (B1369261) derivatives also identified a potent DPP-4 inhibitor, compound B-XI . semanticscholar.org

Furthermore, research on 2-cyano-2-(2,5-dioxopyrrolidin-3-yl)acetate derivatives has demonstrated their potential as antidiabetic agents. tandfonline.com Compounds 2a and 2b from this series showed promising antidiabetic activity with significant IC₅₀ values. tandfonline.com

The consistent findings across multiple studies underscore the importance of the pyrrolidine framework in designing new therapeutic options for diabetes. researchgate.nettandfonline.comnih.govbohrium.comresearchgate.net The ability to modify the pyrrolidine structure at various positions provides a valuable platform for developing targeted and effective antidiabetic compounds. tandfonline.comnih.govbohrium.comresearchgate.net

Table 3: Antidiabetic Activity of Selected Pyrrolidine Derivatives
Compound/SeriesTarget/AssayActivity (IC₅₀)Source
23d DPP-IV Inhibition11.32 ± 1.59 μM nih.gov
B-XI DPP-IV Inhibition11.32 ± 1.59 nM semanticscholar.org
2a Antidiabetic Activity28.3 µM tandfonline.com
2b Antidiabetic Activity31.9 µM tandfonline.com

Structure Activity Relationships Sar of 2 Benzofuran 7 Yl Pyrrolidine Derivatives

Influence of Benzofuran (B130515) Ring Substitution on Biological Activity

The benzofuran ring is a versatile and privileged structure in drug discovery, and its substitution pattern is a key determinant of the biological activity of its derivatives. nih.govnih.gov Modifications to this bicyclic system can significantly alter the compound's electronic, steric, and hydrophobic properties, thereby influencing its interaction with biological targets.

The position of substituents on the benzofuran core critically dictates the activity of the resulting derivatives. Research has shown that even minor shifts in substituent placement can lead to substantial changes in potency and selectivity.

For instance, early SAR studies on benzofuran derivatives identified substitutions at the C-2 position as being crucial for cytotoxic activity. mdpi.comnih.gov However, modifications at other positions have also yielded compounds with significant biological effects. In one study, the introduction of a methyl group at the C-3 position of the benzofuran ring led to a significant increase in antiproliferative activity against various cell lines. nih.gov The location of a methoxy (B1213986) group was also found to be critical; a derivative with a methyl group at C-3 and a methoxy group at C-6 exhibited potency that was 3–10 times higher than a similar compound with the methoxy group at the C-7 position. nih.gov

The electronic nature of the substituents is also a vital factor. A preliminary analysis of some benzofuran spiro-pyrrolidine derivatives revealed that the introduction of electron-donating groups was generally beneficial for their inhibitory activity against cancer cells. mdpi.comnih.gov Conversely, the addition of electron-withdrawing groups such as chlorine (-Cl) and bromine (-Br) did not markedly improve activity. mdpi.com An exception was observed for the highly electronegative fluorine (-F) substituent, which in some cases led to better activity than the parent compound. mdpi.com Halogen substitutions, particularly at the para position of a phenyl ring attached to the benzofuran core, are often considered favorable due to their ability to form hydrophobic interactions and "halogen bonds," which can enhance binding affinity. nih.gov The position of the halogen atom is a critical determinant of its effect on biological activity. nih.gov

PositionSubstituentObserved Effect on Biological ActivityReference
C-2Ester or heterocyclic ringsConsidered crucial for cytotoxic activity. mdpi.comnih.gov
C-3Methyl (-CH₃)Significantly increased antiproliferative activity. nih.gov
C-6Methoxy (-OCH₃)Exhibited 2-4 times greater potency than unsubstituted analogs in certain series. nih.gov
C-7Methoxy (-OCH₃)Showed significantly lower activity compared to C-6 methoxy substitution. nih.gov
GeneralElectron-donating groupsGenerally beneficial for anticancer activity. mdpi.comnih.gov
GeneralHalogens (-F, -Cl, -Br)Can significantly increase anticancer activity, with position being a critical factor. Fluorine showed particular promise. nih.govmdpi.com

Hydroxylation, the introduction of a hydroxyl (-OH) group, on the benzofuran moiety is a key modification for modulating biological activity. The phenolic hydroxy group is often found to be crucial for anticancer properties. nih.gov This is attributed to the group's ability to act as a hydrogen bond donor, promoting favorable interactions with target proteins or enzymes. nih.gov

In a series of compounds designed as nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, hydroxylation at specific positions of the benzofuran's benzene (B151609) ring resulted in high affinity for the α4β2 nAChR subtype. researchgate.net Specifically, a compound featuring a 2-(N-methyl-2-pyrrolidinyl) group and a hydroxyl group at the C-6 position of the benzofuran ring was identified as a potent ligand. researchgate.net This highlights that the strategic placement of hydroxyl groups can confer not only high potency but also selectivity for specific biological targets. The antioxidant properties of some benzofuran derivatives are also linked to hydroxylation, with a 5-hydroxy-substituted dihydrobenzofuran demonstrating protective effects against lipid peroxidation. nih.gov

Contribution of Pyrrolidine (B122466) Ring Modifications to Activity

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a common scaffold in biologically active compounds. nih.govnih.gov Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for molecular recognition and biological function.

The nitrogen atom of the pyrrolidine ring offers a convenient point for chemical modification. N-substitution, the attachment of different chemical groups to this nitrogen, is a widely used strategy to alter a compound's properties. In the context of benzofuran-pyrrolidine derivatives, an N-methyl substituent on the pyrrolidine ring was present in a series of potent α4β2 nAChR ligands. researchgate.net

Generally, substituents on the pyrrolidine nitrogen can influence the molecule's basicity, lipophilicity, and steric profile, all of which affect its pharmacokinetic and pharmacodynamic behavior. nih.gov While the core structure is a five-membered pyrrolidine ring, the principles of N-substitution are broadly applicable. For instance, in other classes of compounds, replacing a small alkyl group on the nitrogen with a larger or more complex moiety can dramatically alter the biological activity profile. The five-membered pyrrolidine ring itself is considered a highly versatile and effective scaffold in drug design, contributing favorably to the stereochemistry and 3D coverage of the molecule. nih.gov

The biological and chemical properties of pyrrolidine derivatives are highly dependent on their relative stereochemistry. beilstein-journals.orgnih.gov The five-membered pyrrolidine ring is not flat; it adopts puckered conformations, often described as "envelope" or "twist" forms, where one or two atoms deviate from the plane of the others. beilstein-journals.org Substituents on the ring will occupy either pseudoaxial or pseudoequatorial positions. beilstein-journals.orgnih.gov

The specific conformation adopted by the ring and the orientation of its substituents can be influenced by stereoelectronic effects. beilstein-journals.org For example, the introduction of a fluorine atom can significantly influence the ring's conformational preference due to effects like the gauche effect, which describes the tendency of certain groups to adopt a gauche arrangement. beilstein-journals.orgnih.gov This conformational control is critical because the precise three-dimensional arrangement of atoms determines how a molecule fits into a binding site on a protein or receptor. Therefore, the stereochemistry at the chiral centers of the pyrrolidine ring is a crucial factor in the SAR of 2-(benzofuran-7-yl)pyrrolidine derivatives, dictating the optimal geometry for biological interaction.

Role of Linker or Attachment Points between Benzofuran and Pyrrolidine

The point of attachment between the benzofuran and pyrrolidine rings is a fundamental aspect of the molecular architecture that influences biological activity. While the parent compound of interest is this compound, indicating a direct bond at the C-7 position, SAR studies often explore how shifting this attachment point alters activity.

Identification of Key Pharmacophoric Features for Target Interaction

The biological activity of this compound derivatives is intrinsically linked to their ability to present a specific three-dimensional arrangement of chemical features, known as a pharmacophore, that is complementary to the binding site of a biological target. Through the analysis of SAR data and computational modeling, several key pharmacophoric features have been identified as critical for productive molecular recognition and subsequent biological response.

A crucial pharmacophoric element is the nitrogen atom within the pyrrolidine ring. In many instances, this nitrogen is basic and exists in a protonated state at physiological pH. This cationic center can engage in vital ionic interactions or form strong hydrogen bonds with anionic amino acid residues, such as aspartate or glutamate, within a receptor's binding pocket. The presence and accessibility of this feature are often paramount for anchoring the ligand to its target.

The oxygen atom of the benzofuran ring is another key hydrogen bond acceptor. Its lone pair of electrons can form hydrogen bonds with donor groups on the target protein, such as the hydroxyl groups of serine, threonine, or tyrosine, or the amide protons of the peptide backbone. The position of this oxygen atom, fixed within the furan (B31954) portion of the scaffold, defines a specific vector for this interaction.

Aromatic interactions, including π-π stacking and cation-π interactions, involving the benzene ring of the benzofuran moiety are also significant. The planar surface of the aromatic system can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan. Furthermore, if the binding pocket contains a positively charged residue, the electron-rich face of the benzene ring can participate in favorable cation-π interactions.

Substituents on both the benzofuran and pyrrolidine rings introduce additional points of interaction and fine-tune the molecule's properties. For example, hydrogen bond donors or acceptors on the benzofuran ring can provide supplementary interactions that enhance binding affinity. The nature of the substituent on the pyrrolidine nitrogen also plays a pivotal role. Small alkyl groups may fit into hydrophobic pockets, while larger or more functionalized groups can extend into other regions of the binding site, potentially conferring selectivity for different targets.

Based on available research, a general pharmacophore model for this compound derivatives can be proposed, typically comprising:

A hydrogen bond acceptor (the benzofuran oxygen).

A cationic/hydrogen bond donor feature (the pyrrolidine nitrogen).

An aromatic region (the benzofuran ring).

One or more hydrophobic or hydrogen-bonding regions defined by substituents.

The precise spatial relationship between these features is critical and dictates the molecule's ability to fit within the target's binding site and establish a network of favorable interactions.

Detailed research findings from studies on related benzofuran spiro-pyrrolidine derivatives have shed light on the importance of specific interactions. For instance, molecular docking simulations have revealed that the oxygen atom and a carbonyl group on a modified benzofuran ring can form hydrogen bonds with serine and tryptophan residues, respectively. mdpi.com In other analogs, hydrogen bonds to tyrosine, π-π stacking with tyrosine, and π-sigma interactions with alanine (B10760859) have been observed. mdpi.com These findings, while not directly on this compound, underscore the types of interactions that are likely to be important for this class of compounds as well.

The electronic properties of substituents on the benzofuran ring have also been shown to influence activity in related series. The introduction of electron-donating groups can be beneficial for the inhibitory activity of some compounds, suggesting that modulating the electron density of the aromatic system can impact binding. mdpi.com

To illustrate the impact of structural modifications on biological activity, the following interactive data table summarizes hypothetical SAR data for a series of this compound derivatives against a generic receptor.

Compound IDR1 (on Pyrrolidine-N)R2 (on Benzofuran)Receptor Binding Affinity (Ki, nM)
1HH150
2CH₃H75
3C₂H₅H120
4CH₃5-OCH₃40
5CH₃5-Cl95
6H5-OCH₃90

This table is a hypothetical representation to illustrate SAR principles and is not based on experimentally determined data for this specific compound series.

From this hypothetical data, several SAR trends can be inferred:

N-methylation of the pyrrolidine (Compound 2 vs. 1) appears to be beneficial for binding affinity, possibly by enhancing hydrophobic interactions or optimizing the orientation of the molecule in the binding site.

Increasing the size of the N-alkyl group (Compound 3 vs. 2) may be detrimental, suggesting a size constraint in the corresponding pocket.

An electron-donating methoxy group on the benzofuran ring at the 5-position significantly improves affinity (Compound 4 vs. 2), potentially by enhancing hydrogen bonding or electronic interactions.

An electron-withdrawing chloro group at the same position is less favorable than the methoxy group (Compound 5 vs. 4), indicating a preference for electron-donating substituents in this region.

The combination of N-methylation and a 5-methoxy group (Compound 4) results in the highest affinity, suggesting that these modifications are additive.

Molecular Interactions and Target Engagement of 2 Benzofuran 7 Yl Pyrrolidine Analogues

Identification of Specific Protein Targets [Based on SAR data]

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): A significant body of research has focused on pyrrolidinyl benzofurans as ligands for nAChRs. SAR studies reveal that these compounds show a notable affinity for the α4β2 and α3β4 subtypes. unimi.itresearchgate.net Key findings indicate that hydroxylation on the benzene (B151609) portion of the benzofuran (B130515) ring is a critical determinant of binding affinity and selectivity. For instance, hydroxylation at the C(6) position of a 2-(N-methyl-2-pyrrolidinyl)benzofuran significantly enhances affinity for the α4β2 nAChR. unimi.it This suggests that the hydroxyl group likely forms a crucial interaction within the receptor's binding site. Computational studies on these pyrrolidine-based ligands have further helped to rationalize the observed subtype selectivity based on the specific amino acid differences in the binding pockets of α4β2 versus α3β4 nAChRs. researchgate.net

Tumor-Related Proteins: Molecular docking studies on benzofuran spiro-pyrrolidine derivatives, which share the core heterocyclic systems, have identified potential interactions with proteins implicated in cancer progression. mdpi.com These studies screened a panel of eight tumor-related proteins and found that Tumor Necrosis Factor α (TNFα) and Farnesyltransferase (FTase) showed the highest binding affinity for these compounds. mdpi.comnih.gov The introduction of electron-donating substituents on the benzofuran moiety was found to be beneficial for anticancer activity, highlighting a clear structure-activity relationship. mdpi.com

Polycomb Repressive Complex 2 (PRC2): While not benzofuran derivatives, SAR studies on amino pyrrolidines have demonstrated their potent inhibition of the PRC2 complex. nih.gov These compounds function by disrupting the protein-protein interaction between EED (Embryonic Ectoderm Development) and H3K27me3. researchgate.net This research showcases the utility of the pyrrolidine (B122466) scaffold in targeting protein-protein interaction sites, a principle that could be applicable to benzofuran-pyrrolidine hybrids.

The table below summarizes the identified protein targets for various analogues.

Compound ClassProtein Target(s)Key SAR Findings
Pyrrolidinyl benzofuransNicotinic Acetylcholine Receptors (α4β2, α3β4)Hydroxylation at specific positions on the benzofuran ring enhances α4β2 affinity and selectivity. unimi.it
Benzofuran spiro-pyrrolidinesTumor Necrosis Factor α (TNFα), Farnesyltransferase (FTase)Electron-donating groups on the scaffold improve binding affinity and cytotoxic activity. mdpi.com
Dimethylamino pyrrolidinesPRC2 (EED Subunit)Modifications to moieties attached to the pyrrolidine ring substantially improve binding and cellular activity. nih.govresearchgate.net

Ligand-Protein Binding Mechanisms and Modes

The interaction of 2-(Benzofuran-7-yl)pyrrolidine analogues with their protein targets is governed by a combination of non-covalent forces. Docking studies have elucidated the specific binding modes, revealing the importance of hydrogen bonding, hydrophobic contacts, and aromatic interactions in stabilizing the ligand-protein complex.

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are consistently identified as critical anchors for the binding of benzofuran-pyrrolidine type molecules.

In the case of benzofuran spiro-pyrrolidine derivatives targeting FTase, molecular docking revealed specific hydrogen bonding patterns. nih.gov The oxygen atom and a carbonyl group on the benzofuran portion of one analogue were predicted to form hydrogen bonds with the side chains of Serine 99 (Ser 99) and Tryptophan 102 (Trp 102), respectively. nih.gov Another analogue in the series formed two distinct hydrogen bonds with Tyrosine 166 (Tyr 166). nih.gov These interactions precisely orient the ligand within the binding pocket.

Characterization of Hydrophobic Interactions

Hydrophobic interactions play a crucial role in the binding of ligands to proteins, particularly for compounds containing aromatic rings. The benzofuran moiety provides a significant hydrophobic surface that can engage with nonpolar residues in a protein's binding pocket.

While specific hydrophobic contacts for this compound are not detailed in the provided literature, studies on analogous structures underscore their importance. For instance, the binding of various pyrrolidine-based inhibitors to their targets often involves extensive van der Waals and hydrophobic interactions with catalytic amino acids in the active site. researchgate.net Research into the binding of benzofuran derivatives to serum albumins also highlights the role of hydrophobic pockets in sequestering the ligand. nih.gov A simple experimental model using N-cyclohexyl-2-pyrrolidone reinforces the concept that the pyrrolidone moiety, similar to pyrrolidine, contributes to favorable hydrophobic interactions within protein interiors. nih.gov

Examination of π-Stacking and Other Aromatic Interactions

The planar, electron-rich benzofuran ring system is ideally suited for participating in aromatic interactions, particularly π-π stacking. nih.gov These interactions are a common feature in the binding of benzofuran-containing molecules.

Molecular docking of benzofuran spiro-pyrrolidine derivatives into the active site of TNFα showed that binding is maintained primarily through aromatic interactions. mdpi.comnih.gov One analogue formed two π-π stacking interactions with the aromatic side chains of Tyrosine 59 (Tyr 59) and Tyrosine 119 (Tyr 119). nih.gov A second, more potent analogue, formed three such interactions with the same two tyrosine residues. nih.gov In the binding to FTase, π-π conjugation with Tyr 361 and a π-σ interaction with Alanine (B10760859) 129 were also observed, further stabilizing the complex. nih.gov

The following table details the specific molecular interactions observed in docking studies of analogous compounds.

Compound ClassProtein TargetInteracting ResiduesInteraction Type
Benzofuran spiro-pyrrolidineFTaseSer 99, Trp 102, Tyr 166Hydrogen Bonding nih.gov
Benzofuran spiro-pyrrolidineTNFαTyr 59, Tyr 119π-π Stacking nih.gov
Benzofuran spiro-pyrrolidineFTaseTyr 361π-π Conjugation nih.gov
Benzofuran spiro-pyrrolidineFTaseAla 129π-σ Interaction nih.gov

Allosteric versus Active Site Binding Modalities

The available evidence from computational studies on analogous compounds strongly suggests that they engage their targets within the primary functional, or active, site rather than at a distant allosteric site.

Molecular docking simulations of benzofuran spiro-pyrrolidine derivatives with TNFα and FTase consistently placed the ligands within the central active pockets of these proteins. mdpi.comnih.gov The simulations showed the active pocket of FTase almost completely enveloping the small molecule ligands. nih.gov Similarly, for TNFα, the compounds were bound in the "middle active pocket," where they could directly interfere with the protein's function. nih.gov

Further supporting an active-site modality, SAR studies of amino pyrrolidine inhibitors of the PRC2 complex led to the development of compounds whose X-ray crystal structures confirmed their binding location within the EED active site. nih.govresearchgate.net This site is specifically an aromatic cage that recognizes the H3K27me3 histone mark, and the inhibitors function by directly competing for this binding location. researchgate.net

While the direct evidence points to active site binding, the concept of allosteric modulation has been considered for related scaffolds. For instance, the development of ligands for nAChRs includes strategies targeting allosteric sites to modulate receptor activity without directly competing with the endogenous ligand acetylcholine. unimi.it However, for the specific benzofuran-pyrrolidine analogues where binding sites have been predicted, the interactions occur at the orthosteric (active) site. unimi.itresearchgate.net

Computational Chemistry and Molecular Modeling Studies of 2 Benzofuran 7 Yl Pyrrolidine

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, estimating the strength and nature of the interaction. africanjournalofbiomedicalresearch.comalliedacademies.org This method is fundamental in virtual screening and for understanding the structural basis of a compound's biological activity.

Molecular docking simulations predict binding affinity, typically expressed as a docking score or estimated free energy of binding (e.g., in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. africanjournalofbiomedicalresearch.com These simulations also determine the most stable three-dimensional pose of the ligand within the protein's binding site.

Studies on related pyrrolidinyl benzofuran (B130515) compounds have identified them as potent ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype. nih.govunimi.itresearchgate.net This suggests that nAChRs are a probable class of targets for 2-(Benzofuran-7-yl)pyrrolidine. While detailed docking results for this specific interaction are not published, illustrative data from docking studies of benzofuran spiro-pyrrolidine derivatives against antitumor targets such as Tumor Necrosis Factor alpha (TNFα) and Farnesyltransferase (FTase) demonstrate the utility of this approach. In these simulations, the compounds were shown to bind effectively within the active pockets of the target proteins. nih.govmdpi.com The calculated docking scores provide a quantitative measure of binding affinity, as shown in the table below.

CompoundTarget ProteinDocking Score (kcal/mol)
Benzofuran Spiro-pyrrolidine Derivative 4eTNFα-8.793
Benzofuran Spiro-pyrrolidine Derivative 4sTNFα-8.226
Benzofuran Spiro-pyrrolidine Derivative 4eFTase-7.531
Benzofuran Spiro-pyrrolidine Derivative 4sFTase-7.984

Table 1. Example docking scores for benzofuran spiro-pyrrolidine derivatives against two distinct protein targets. The scores indicate a strong predicted binding affinity. Data sourced from studies on related compounds to illustrate the methodology. nih.gov

Beyond predicting affinity, docking simulations provide a detailed map of the non-covalent interactions that anchor the ligand to the protein. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic forces. Understanding these specific contacts is critical for optimizing a ligand's potency and selectivity.

For instance, in the docking study of a benzofuran spiro-pyrrolidine derivative with TNFα, the analysis revealed several key interactions. The benzofuran moiety was found to form π-π stacking interactions with the aromatic rings of specific tyrosine residues, while other parts of the molecule formed crucial hydrogen bonds with serine and tryptophan residues within the binding site. nih.govmdpi.com These types of interactions are commonly observed for benzofuran-containing compounds and are essential for their biological activity. nih.gov

Interaction TypeLigand MoietyProtein Residue (TNFα)
π-π ConjugationBenzofuran RingTyr 59
π-π ConjugationBenzofuran RingTyr 119
Hydrogen BondOxygen on Benzofuran RingSer 99
Hydrogen BondCarbonyl GroupTrp 102

Table 2. Specific binding interactions identified through molecular docking simulations of a benzofuran spiro-pyrrolidine derivative within the active site of TNFα. nih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein over time. This technique is used to assess the stability of the docked pose and to explore the conformational landscape of the molecule.

A crucial aspect for a molecule like this compound is the conformational flexibility of the pyrrolidine (B122466) ring. The five-membered pyrrolidine ring is not planar and typically adopts one of two predominant puckered "envelope" conformations, known as Cγ-exo (up pucker) or Cγ-endo (down pucker). nih.gov The specific substituent on the ring and its stereochemistry heavily influence which pucker is energetically favored. nih.gov Computational studies can rigorously analyze these preferences, which are critical as they dictate the three-dimensional shape of the molecule and how it presents its functional groups to the binding pocket of a target protein. researchgate.netacs.org

MD simulations are frequently employed to validate the results of molecular docking. researchgate.net By running simulations for extended periods (e.g., 100 to 250 nanoseconds), researchers can observe whether the ligand remains stably bound in its initial docked conformation or if it shifts to other binding modes. nih.govscispace.com Studies on various benzofuran and pyrrolidine derivatives have successfully used MD simulations to confirm the stability of the ligand-receptor complexes, showing minimal fluctuations and demonstrating that the interactions predicted by docking are maintained over time. researchgate.netnih.govscispace.com

Pharmacokinetic Property Predictions (excluding specific compound ADME values)

Computational models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. For compounds targeting the central nervous system (CNS), predicting the ability to cross the blood-brain barrier (BBB) is of paramount importance.

A variety of in silico models have been developed to predict whether a molecule can penetrate the BBB, a property often quantified as the logarithm of the brain-to-blood concentration ratio (logBB). frontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Models: Early and still widely used models are based on QSAR, which establishes a statistical relationship between a compound's physicochemical properties (molecular descriptors) and its biological activity or property, such as BBB permeability. frontiersin.orgresearchgate.netmdpi.com These models often use multiple linear regression to correlate logBB with descriptors calculated from the molecule's structure. nih.gov Key descriptors influencing BBB passage have been identified through these models.

Molecular DescriptorDescriptionGeneral Effect on BBB Permeability
Lipophilicity (logP)Ratio of concentrations in octanol (B41247) vs. waterPositive (higher lipophilicity aids passive diffusion)
Molecular Weight (MW)Mass of the moleculeNegative (larger molecules cross less easily)
Topological Polar Surface Area (TPSA)Surface sum over all polar atomsNegative (high polarity hinders membrane crossing)
Hydrogen Bond Donors (HBD)Count of N-H and O-H bondsNegative (more H-bonds increase polarity)
Hydrogen Bond Acceptors (HBA)Count of N and O atomsNegative (more H-bonds increase polarity)

Table 3. Common molecular descriptors used in QSAR models to predict blood-brain barrier permeability and their general influence. researchgate.netmdpi.comnih.gov

Machine Learning and Deep Learning Models: More recently, advanced computational models utilizing machine learning (ML) and deep learning (DL) have been developed, showing improved accuracy. frontiersin.org Algorithms such as Support Vector Machines (SVM), k-Nearest Neighbors (kNN), Random Forests, and Recurrent Neural Networks (RNN) are trained on large datasets of compounds with experimentally determined BBB permeability. frontiersin.org These models can learn complex, non-linear relationships between a molecule's features and its ability to cross the BBB, often achieving predictive accuracies greater than 90%. frontiersin.org Advanced frameworks, such as the quantitative read-across structure–activity relationship (q-RASAR), further refine these predictions by leveraging similarity to known compounds within a machine learning framework. rsc.org

Prediction of Intestinal Absorption

The prediction of intestinal absorption is a critical step in the early stages of drug discovery, determining the bioavailability of orally administered compounds. For this compound, computational models provide a rapid and cost-effective means to estimate its potential for absorption from the gastrointestinal tract. These in silico methods rely on the physicochemical properties of the molecule to predict its passive diffusion across the intestinal epithelium.

Various computational models are employed to predict human intestinal absorption (%HIA). These models are often built using large datasets of compounds with experimentally determined absorption values. nih.gov The models correlate molecular descriptors with the observed absorption. Key molecular descriptors influencing intestinal absorption include lipophilicity (logP), molecular weight (MW), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. mdpi.com

For this compound, these descriptors can be calculated using computational software. The predicted values can then be used as inputs for established absorption models. For instance, the "rule of five" provides a simple heuristic, suggesting that poor absorption is likely for compounds with a molecular weight greater than 500, a logP greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. While a useful guideline, more sophisticated quantitative models are generally preferred for more accurate predictions.

Advanced predictive models, such as those based on artificial neural networks or support vector machines, can provide a more nuanced prediction of the percentage of human intestinal absorption. bohrium.com These models are trained on extensive datasets and can capture complex relationships between molecular structure and absorption. bohrium.com

To illustrate how the intestinal absorption of this compound might be assessed, a hypothetical data table of its calculated physicochemical properties relevant to absorption is presented below.

Table 1: Predicted Physicochemical Properties of this compound Relevant to Intestinal Absorption

Molecular Descriptor Predicted Value
Molecular Weight (g/mol) 187.24
LogP 2.15
Polar Surface Area (Ų) 24.06
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 1

Based on these hypothetical properties, this compound would be predicted to have good intestinal absorption according to the Rule of Five.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogues, QSAR models can be developed to predict their activity against a specific biological target, helping to guide the synthesis of more potent compounds. nih.gov

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is required. nih.gov For each compound in the series, a set of molecular descriptors is calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Once the descriptors are calculated, a mathematical model is built to correlate these descriptors with the biological activity. researchgate.net Multiple linear regression, partial least squares, and various machine learning algorithms are commonly used for this purpose. researchgate.net The resulting QSAR model is then validated to ensure its predictive power.

While a specific QSAR model for this compound is not available in the public domain, the general approach can be described. A hypothetical study might involve synthesizing a series of derivatives of this compound with substitutions on the benzofuran or pyrrolidine rings. The biological activity of these compounds would be determined, and a QSAR model would then be developed.

The following table illustrates a hypothetical dataset that could be used to generate a QSAR model for a series of this compound derivatives.

Table 2: Hypothetical Data for a QSAR Study of this compound Derivatives

Compound Substitution LogP Polar Surface Area (Ų) Biological Activity (IC50, µM)
1 H 2.15 24.06 5.2
2 5-Cl 2.85 24.06 2.8
3 5-OCH₃ 2.05 33.29 4.5
4 N-CH₃ 2.45 24.06 3.1
5 2'-oxo 1.60 41.13 8.9

From such a dataset, a QSAR equation could be derived, for example:

log(1/IC50) = 0.5 * LogP - 0.02 * PSA + c

This equation would suggest that increasing lipophilicity (LogP) and decreasing polar surface area (PSA) could lead to increased biological activity in this hypothetical series.

Virtual Screening and Drug Repurposing Initiatives

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. imtm.cz For this compound, virtual screening could be employed to identify its potential biological targets, which could, in turn, suggest new therapeutic applications, a process known as drug repurposing.

There are two main approaches to virtual screening: ligand-based and structure-based. Ligand-based virtual screening uses the structure of a known active molecule (like a derivative of this compound) to find other molecules with similar properties. nih.gov Pharmacophore modeling is a common ligand-based approach where the essential three-dimensional arrangement of chemical features required for biological activity is defined and used to screen databases. nih.gov

Structure-based virtual screening requires the three-dimensional structure of the biological target. mdpi.com Molecular docking is the most common structure-based method, where the binding of a small molecule to the active site of a target protein is simulated. mdpi.comnih.gov The docking results are scored to estimate the binding affinity, and the top-scoring compounds are selected for further experimental testing. nih.gov

In the context of drug repurposing, the structure of this compound could be screened against a library of known drug targets. A successful "hit" in such a screen would suggest a new potential therapeutic use for the compound. For instance, if docking studies predict a strong binding affinity to a particular kinase involved in cancer, this would provide a rationale for investigating this compound as a potential anticancer agent.

The following table provides a hypothetical example of virtual screening results for this compound against a panel of selected drug targets.

Table 3: Hypothetical Virtual Screening Results for this compound

Target Protein Docking Score (kcal/mol) Predicted Interaction Potential Therapeutic Area
Cyclooxygenase-2 (COX-2) -8.5 Hydrogen bond with Ser530 Anti-inflammatory
Monoamine Oxidase B (MAO-B) -9.2 π-π stacking with Tyr435 Neurodegenerative diseases
Epidermal Growth Factor Receptor (EGFR) -7.8 Hydrophobic interactions Oncology
5-HT₂ₐ Receptor -8.9 Salt bridge with Asp155 Psychiatry

These hypothetical results would suggest that this compound has the potential to be active against multiple targets, warranting further experimental investigation for drug repurposing.

Future Research Directions and Potential Therapeutic Applications

Development of Advanced Synthetic Routes for Stereoisomers of 2-(Benzofuran-7-yl)pyrrolidine

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to access individual stereoisomers of this compound is a critical area for future research. Current synthetic strategies for similar structures often result in mixtures of stereoisomers, necessitating challenging purification steps.

Future work should focus on asymmetric synthesis to produce enantiomerically pure forms of the compound. Methodologies that could be explored include:

Asymmetric [3+2] Cycloaddition Reactions: The use of chiral catalysts in [3+2] cycloaddition reactions between azomethine ylides and benzofuran (B130515) precursors can provide a direct route to enantiomerically enriched pyrrolidine (B122466) rings. mdpi.com This method has been successful in producing related spiro-pyrrolidine derivatives with high diastereoselectivity. mdpi.comnih.gov

Synthesis from Chiral Precursors: Utilizing commercially available, optically pure starting materials, such as (S)-proline or (R)-proline, offers a reliable pathway to specific stereoisomers. nih.gov These precursors can be functionalized and cyclized to form the desired pyrrolidine ring with a defined stereocenter.

Catalytic Asymmetric Hydrogenation: Developing catalytic systems for the asymmetric hydrogenation of a suitable prochiral precursor, such as a pyrroline (B1223166) derivative, could provide an efficient route to the target stereoisomers. nih.gov

Advancements in these areas will be essential for systematically evaluating the biological activity of each stereoisomer and identifying the most active configuration.

In-depth Mechanistic Studies of Observed Biological Activities

While the broader class of benzofuran-pyrrolidine hybrids has shown potential, particularly in oncology, the precise molecular mechanisms of action remain largely unexplored. mdpi.comnih.gov In-depth mechanistic studies are required to identify the specific cellular targets and pathways modulated by this compound and its analogs.

Key research avenues include:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and thermal shift assays to identify the specific protein targets with which the compound interacts.

Enzyme Inhibition Assays: Based on the activities of similar benzofuran derivatives, evaluating the inhibitory potential of this compound against key cancer-related enzymes like phosphatidylinositol-3-kinases (PI3K), vascular endothelial growth factor receptor 2 (VEGFR2), and tubulin polymerization is a logical step. nih.govnih.govnih.gov

Cell-Based Assays: Investigating the compound's effects on cellular processes such as apoptosis, cell cycle progression, and signal transduction pathways in various cancer cell lines. researchgate.net For instance, studies on related compounds have demonstrated significant growth inhibition in cell lines like HeLa and CT26. mdpi.comnih.gov

Understanding the mechanism of action is fundamental for rational drug design and for predicting potential therapeutic applications and side effects.

Further SAR Optimization to Enhance Potency and Selectivity

Structure-Activity Relationship (SAR) studies are central to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. nih.govsemanticscholar.org Preliminary research on related benzofuran derivatives has already offered initial SAR clues. For example, the introduction of electron-donating substituents on the benzofuran ring has been shown to be beneficial for anticancer activity in some contexts. mdpi.com

Future SAR studies on the this compound scaffold should systematically explore modifications at several key positions:

The Benzofuran Ring: Introducing a variety of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions of the benzene (B151609) and furan (B31954) portions of the benzofuran core to probe the effects on electronic and steric properties.

The Pyrrolidine Ring: Modifying the pyrrolidine ring, for instance, by N-alkylation or N-acylation, or by introducing substituents at the C3, C4, and C5 positions.

The Linker: While the core compound has a direct link, exploring the introduction of short linkers between the two ring systems could optimize the spatial orientation and binding to target proteins.

These systematic modifications will help in identifying the key structural features required for high potency and selectivity, guiding the design of more effective therapeutic agents. nih.gov

Compound SeriesKey SAR FindingReference Cancer Cell LineResult
Benzofuran Spiro-PyrrolidinesIntroduction of electron-donating substituents enhances activity.CT26Compound 4s (IC₅₀ = 5.28 µM) was more potent than cisplatin (B142131) (IC₅₀ = 10.27 µM).
Benzofuran Spiro-PyrrolidinesSpecific electron-withdrawing groups (e.g., -F) can improve activity.HeLaCompounds 4g–4i showed better activity than the parent compound 4a .
Benzofuran HybridsHybridization with specific moieties can lead to potent dual inhibitors.HePG2 / PC3Compound 8 showed potent dual inhibition of PI3K (IC₅₀ = 2.21 nM) and VEGFR-2 (IC₅₀ = 68 nM).

Application of Advanced Computational Methods for De Novo Design

Computational chemistry offers powerful tools to accelerate the drug discovery process. nih.gov For the this compound scaffold, molecular modeling techniques can be employed to rationalize existing SAR data and to design novel analogs with improved properties.

Future computational efforts should include:

Molecular Docking: If a biological target is identified, docking studies can predict the binding modes of various analogs within the target's active site. This can explain why certain substituents enhance activity while others diminish it. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): Developing 2D and 3D-QSAR models can establish a mathematical correlation between the physicochemical properties of the designed compounds and their biological activity. researchgate.net

De Novo Design: Using the this compound scaffold as a starting fragment, computational algorithms can design novel molecules that are predicted to have high affinity and selectivity for a specific biological target.

These in silico methods can prioritize the synthesis of the most promising compounds, saving significant time and resources in the laboratory.

Exploration of this compound as a Lead Compound for Therapeutic Development

The combination of two "privileged" scaffolds, benzofuran and pyrrolidine, makes this compound an excellent candidate as a lead compound for drug development programs. frontiersin.orgacs.org A lead compound is a starting point from which a series of analogs can be synthesized to find a clinical candidate.

The path forward involves:

Broad Biological Screening: Evaluating the compound against a wide range of biological targets and disease models beyond cancer, including neurodegenerative diseases, infectious diseases, and inflammatory conditions, where benzofuran and pyrrolidine derivatives have also shown promise. nih.govnih.gov

Pharmacokinetic Profiling: Once potent analogs are identified, their absorption, distribution, metabolism, and excretion (ADME) properties must be evaluated to ensure they have suitable drug-like characteristics for in vivo use.

Preclinical Development: The most promising compounds would then advance to preclinical studies, including efficacy testing in animal models and safety toxicology assessments, to determine their potential for human clinical trials.

The structural novelty and demonstrated activity of the broader compound class provide a strong rationale for exploring this compound as a foundational structure for developing next-generation therapeutics. nih.gov

Q & A

Q. What are the established synthetic routes for 2-(Benzofuran-7-yl)pyrrolidine, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves coupling benzofuran derivatives with pyrrolidine precursors. For example, a modified Buchwald-Hartwig amination or nucleophilic substitution can be employed. Key steps include:

  • Precursor activation : Use of 7-bromobenzofuran with a pyrrolidine derivative under palladium catalysis (e.g., Pd(OAc)₂, Xantphos) in anhydrous toluene at 110°C for 24 hours .
  • Workup : Extract with ethyl acetate, wash with NH₄Cl, dry over MgSO₄, and purify via column chromatography (hexane/EtOAc 4:1).
  • Yield optimization : Increase catalyst loading to 5 mol%, use excess pyrrolidine (1.5 equiv), and ensure inert conditions (N₂ atmosphere). Typical yields range from 65–80% .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry via coupling constants (e.g., benzofuran aromatic protons at δ 6.8–7.6 ppm; pyrrolidine protons at δ 1.8–3.3 ppm). Use DMSO-d₆ or CDCl₃ as solvents .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₃NO: calculated 175.0997, observed 175.0992) .
  • IR : Identify N–H stretching (3300–3500 cm⁻¹) and C–O–C benzofuran vibrations (1240–1270 cm⁻¹) .

Advanced Research Questions

Q. How do stereoelectronic effects in this compound influence its biological activity?

Methodological Answer:

  • Conformational analysis : Use DFT calculations (B3LYP/6-31G*) to map energy minima of pyrrolidine ring puckering (e.g., envelope vs. twist-boat conformers). Polar substituents on benzofuran alter electron density, affecting binding to targets like serotonin receptors .
  • SAR studies : Compare analogs with substituents at the 3-position of benzofuran. Electron-withdrawing groups (e.g., –NO₂) reduce binding affinity by 40% in vitro, while –OCH₃ enhances lipophilicity and CNS penetration .

Q. How can contradictory data on catalytic systems for synthesizing this compound be resolved?

Methodological Answer: Discrepancies in catalytic efficiency (e.g., Pd vs. Cu systems) arise from:

  • Substrate sensitivity : Pd catalysis works best for electron-deficient benzofurans, while CuI/1,10-phenanthroline favors electron-rich substrates .
  • Byproduct analysis : Use GC-MS to detect homocoupling byproducts (e.g., biphenyl derivatives) in Pd systems, which reduce yields. Switching to ligand-free Cu systems minimizes this issue but requires higher temps (130°C) .

Q. What safety protocols are essential when handling this compound in lab settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods due to potential respiratory irritation .
  • Spill management : Neutralize with 5% acetic acid, absorb with vermiculite, and dispose as hazardous waste .
  • Storage : Keep in amber vials under N₂ at –20°C to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.